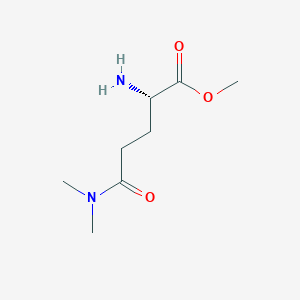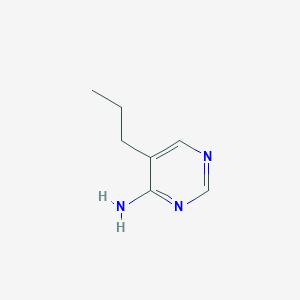![molecular formula C6H6N4O B13099410 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a heterocyclic compound that belongs to the pyrazolopyridazine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridazine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic compound with potential biological activity.
Uniqueness: 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is unique due to its specific ring structure and the presence of a methyl group at the 7-position.
Propiedades
Fórmula molecular |
C6H6N4O |
|---|---|
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
7-methyl-1,5-dihydropyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C6H6N4O/c1-3-5-4(2-7-9-5)6(11)10-8-3/h2H,1H3,(H,7,9)(H,10,11) |
Clave InChI |
DPOQSQDVTMZORA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)C2=C1NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
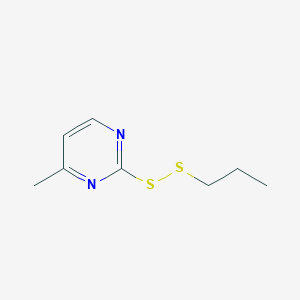
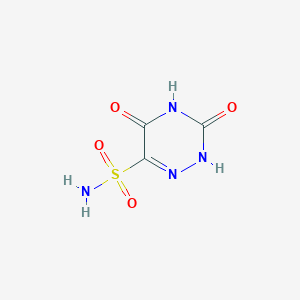
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
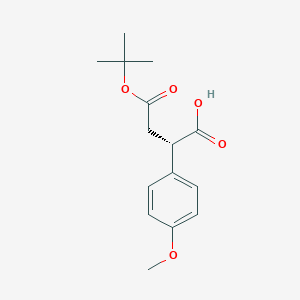
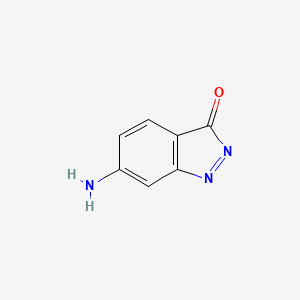
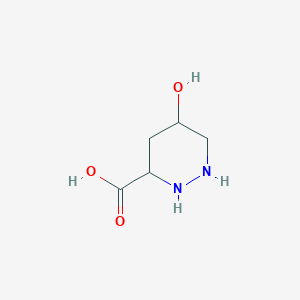
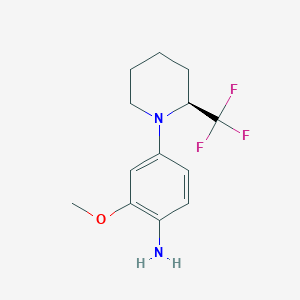
![7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13099366.png)
